Photobiotin acetate

描述

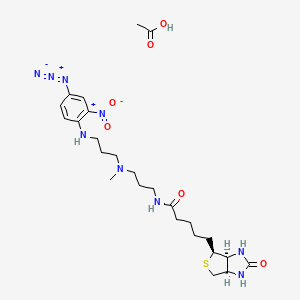

Photobiotin acetate is a derivative of biotin, a small vitamin found in tissue and blood, synthesized by intestinal bacteria. It is composed of a biotin group, a linker group, and a photoactivatable aryl azide group. The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules . This compound is primarily used as a biochemical tool for labeling and detecting nucleic acids and proteins.

准备方法

Synthetic Routes and Reaction Conditions: Photobiotin acetate is synthesized by attaching a biotin molecule to a photoreactive aryl azide group. The synthesis involves the following steps:

- Dissolve this compound in deionized water to a concentration of 1 microgram per microliter.

- Store the solution in a desiccator at -20°C, protected from light. The solution is stable for about six months and should be bright orange when fresh .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process ensures high purity and stability of the compound, making it suitable for various applications in research and industry.

化学反应分析

Photoactivation Mechanism

Photobiotin’s aryl azide group undergoes UV/visible light (260–475 nm)-induced decomposition to generate a reactive nitrene intermediate. This nitrene forms stable covalent bonds with:

-

Nucleic acids : Binds to purine bases (adenine, guanine) in single- or double-stranded DNA/RNA .

-

Proteins : Reacts with primary amines (lysine residues) or thiols (cysteine residues) .

Table 2: Photolysis Conditions and Labeling Efficiency

Post-Reaction Purification

Unreacted photobiotin is removed using:

-

2-butanol extraction : Partitions unbound biotin into the organic phase .

-

Ethanol precipitation : Recovers biotinylated nucleic acids/proteins with >90% efficiency .

Key Findings:

-

Salt effects : Increasing NaCl (up to 200 mM) reduces nonspecific protein binding but lowers labeling yield .

-

Stability : Biotinylated probes remain stable for ≥5 months at -15°C .

Performance Metrics:

-

Sensitivity : Equivalent to ³²P-labeled probes in dot-blot assays .

-

Specificity : No cross-reactivity with non-target sequences confirmed via HPLC .

Chemical Modifications and Limitations

科学研究应用

2.1. Molecular Biology Techniques

Photobiotin acetate is employed in several molecular biology techniques, including:

- DNA and RNA Labeling : It can non-selectively label nucleic acids, facilitating the study of gene expression and regulation .

- Electrophoretic Mobility Shift Assays (EMSA) : Used to analyze protein-DNA interactions by detecting shifts in mobility during gel electrophoresis .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Serves as a probe for detecting specific proteins through biotin-avidin interactions .

- Southern and Northern Blotting : Photobiotin-labeled probes can be used to visualize specific DNA or RNA sequences on membranes .

2.2. Protein Interaction Studies

This compound is particularly useful for studying protein interactions:

- Affinity Purification : It enables the isolation of proteins bound to biotinylated molecules through avidin or streptavidin beads .

- Western Blotting : The compound facilitates the detection of proteins post-electrophoresis by using labeled antibodies .

2.3. Imaging and Detection

The compound's ability to form stable complexes makes it ideal for imaging applications:

- Fluorescence Microscopy : Photobiotin can be used to tag proteins or nucleic acids, allowing for visualization under a fluorescence microscope .

- In Situ Hybridization : This technique utilizes photobiotin-labeled probes to detect specific RNA or DNA sequences within fixed tissues or cells .

3.1. Genomic Subtraction Technique

In a study involving genomic subtraction, this compound was utilized to label subtracter DNA, which was then photoactivated to form covalent bonds with target sequences. This method enhanced the specificity and sensitivity of detecting particular genomic sequences .

3.2. Sickle Cell Anemia Diagnosis

A specific DNA probe labeled with photobiotin was employed to confirm sickle cell anemia in a patient. The labeled probe allowed for precise hybridization with the patient's genomic DNA, demonstrating the effectiveness of photobiotin in clinical diagnostics .

Advantages of Using this compound

- High Sensitivity : The ability to form strong covalent bonds enhances detection sensitivity compared to traditional labeling methods.

- Versatility : Applicable across various techniques in molecular biology, from basic research to clinical diagnostics.

- Biocompatibility : Exhibits low toxicity, making it suitable for use in biological systems .

作用机制

The mechanism of action of photobiotin acetate relies on its unique capability to selectively bind to specific proteins and enzymes. Through its biotin moiety, this compound forms interactions with biotin-binding proteins, while its acetate moiety engages with other proteins and enzymes . The photoactivatable aryl azide group, upon exposure to light, forms a highly reactive aryl nitrene that covalently bonds with nearby molecules, enabling the labeling process .

相似化合物的比较

生物活性

Photobiotin acetate is a biotin derivative that has gained prominence in molecular biology for its ability to label nucleic acids and proteins without significantly altering their biological functions. This article explores the biological activity of this compound, its applications in research, and the underlying mechanisms that facilitate its use.

Overview of this compound

This compound is a photoreactive biotin derivative that can be used to label biomolecules, primarily DNA and proteins, through a photoconjugation process. This compound is characterized by its high water solubility and stability under various conditions, making it suitable for diverse laboratory applications .

This compound operates through a light-activated process that allows for the covalent attachment of biotin to target molecules. Upon exposure to UV light, this compound forms reactive species that can bind to nucleic acids or proteins, facilitating detection and purification via avidin or streptavidin interactions. This method enhances sensitivity in various assays due to the strong affinity between biotin and avidin .

1. Nucleic Acid Labeling

This compound is widely used for labeling DNA and RNA probes. The labeling process typically involves mixing this compound with nucleic acids in a controlled environment and exposing the mixture to UV light. Studies have shown that approximately 7 biotins can be attached per 1000 nucleotides of DNA when using optimal concentrations of this compound .

2. Protein Labeling

The compound has also been employed for protein labeling, allowing researchers to track proteins in various biological contexts. For example, experiments have demonstrated that photobiotinylation does not interfere with protein functionality or recognition by antibodies, making it a reliable choice for studying protein interactions .

Case Study 1: DNA Hybridization Probes

In one study, photobiotin was utilized to create DNA probes for detecting specific genetic mutations associated with sickle cell anemia. The labeled probes allowed for effective hybridization and subsequent identification of mutations through Southern blotting techniques .

Case Study 2: Vaccine Development

Another application involved using this compound in the development of vaccine vectors targeting dendritic cells. Biotinylated DNA vectors were shown to elicit robust immune responses in animal models, highlighting the compound's utility in immunology .

Comparative Data

The following table summarizes key findings related to the biological activity of this compound compared to other biotin derivatives:

| Biotin Derivative | Labeling Efficiency (biotins/1000 residues) | Stability | Applications |

|---|---|---|---|

| This compound | 7-10 | High | Nucleic acid/protein labeling |

| NHS-LC-Biotin | 2-5 | Moderate | Protein labeling |

| EZ-Link Biotin | 3-6 | Moderate | Protein/probe labeling |

Research Findings

Recent studies have demonstrated that this compound enhances detection sensitivity significantly compared to traditional staining methods. For instance, using avidin-alkaline phosphatase detection with photobiotinylated proteins yielded detection limits below 10 pg, which is substantially more sensitive than conventional Coomassie blue staining methods .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-AYEYRVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585051 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96087-38-6 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Photobiotin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。